6-Nitro-1-phenyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 207.15 g/mol. It is classified as an indazole derivative, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and material science, particularly due to its structural properties that can influence biological activity and reactivity.
This compound is cataloged under the CAS number 857801-97-9 and has been identified in various chemical databases, including Advanced ChemBlocks . The IUPAC name reflects its structure, indicating the presence of a nitro group and a carboxylic acid functional group on the indazole ring. It falls under the broader classification of heterocyclic compounds, specifically those containing nitrogen.
The synthesis of 6-nitro-1-phenyl-1H-indazole-3-carboxylic acid can be achieved through several methods, primarily involving the nitrosation of indazole derivatives. One effective method involves using o-aminophenylacetic acid derivatives as starting materials. The process typically includes:
The molecular structure of 6-nitro-1-phenyl-1H-indazole-3-carboxylic acid features a fused ring system typical of indazoles, with specific substituents that influence its chemical behavior:
O=C(O)C1=NNC2=C1C=CC(N(=O)=O)=C2
, which provides insights into its connectivity and functional groups .The compound participates in various chemical reactions typical for carboxylic acids and nitro compounds:
The physical and chemical properties of 6-nitro-1-phenyl-1H-indazole-3-carboxylic acid include:
Additional analytical data such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) can provide further insights into its structural characteristics .
The applications of 6-nitro-1-phenyl-1H-indazole-3-carboxylic acid span several scientific fields:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3